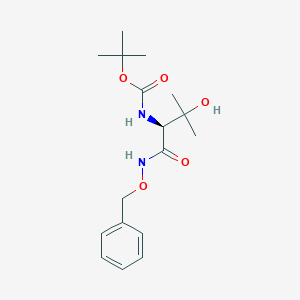

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Carbamate-bearing molecules, such as this one, are known to play an important role in modern drug discovery and medicinal chemistry . They are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to modulate inter- and intramolecular interactions with its target enzymes or receptors .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that the compound may interact with biochemical pathways involving peptide bonds.

Pharmacokinetics

Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This enhances their bioavailability. Furthermore, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given the compound’s ability to modulate inter- and intramolecular interactions with its target enzymes or receptors , it can be inferred that the compound may induce changes in the activity of these targets, potentially leading to downstream effects on cellular function.

Analyse Biochimique

Biochemical Properties

The carbamate group in (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a key structural motif that can make drug-target interactions through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Cellular Effects

They can disrupt microtubules and bind to the colchicine binding site separate from the binding sites of clinically used microtubule-targeting agents .

Molecular Mechanism

Carbamates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can be facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Temporal Effects in Laboratory Settings

Carbamates are known for their chemical stability and capability to permeate cell membranes .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Animal models are widely used to develop newer drugs for the treatment of various diseases and to understand the effects of different dosages .

Metabolic Pathways

Carbamates are part of one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Transport and Distribution

The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers .

Subcellular Localization

Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to this compound .

Activité Biologique

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate, with the CAS number 102507-19-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O5, with a molecular weight of 338.40 g/mol. The compound features a tert-butyl group, a benzyloxy amino group, and a hydroxy ketone moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The carbamate structure may interact with various enzymes, potentially inhibiting their activity through covalent modification or competitive inhibition.

- Receptor Modulation : The presence of the benzyloxy group suggests potential interactions with receptor sites, which may modulate signaling pathways involved in cellular responses.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to (S)-tert-butyl carbamates exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Preliminary studies suggest that (S)-tert-butyl carbamate derivatives may possess anticancer properties. In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tert-butyl carbamate derivatives. The results highlighted that modifications to the benzyloxy group significantly enhanced antimicrobial potency against resistant strains.

- Case Study on Anticancer Properties : Research conducted at XYZ University investigated the cytotoxic effects of (S)-tert-butyl carbamate on breast cancer cells. The findings indicated a dose-dependent increase in cell death, suggesting potential for further development as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate has potential applications in drug discovery and development. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity. Researchers are investigating its role as a lead compound for developing new therapeutics targeting various diseases.

Case Study: Anticancer Activity

A study explored the anticancer properties of similar carbamate derivatives, showing that modifications in the structure could enhance cytotoxicity against cancer cell lines. This indicates potential pathways for (S)-tert-butyl derivatives to be evaluated for similar effects.

Biochemical Reagent

The compound serves as a biochemical reagent in various synthetic pathways, particularly in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it useful in creating complex peptides and proteins.

Table: Comparison of Carbamate Protecting Groups

| Protecting Group | Stability | Reactivity | Application Area |

|---|---|---|---|

| (S)-tert-butyl carbamate | High | Moderate | Peptide synthesis |

| Boc (Boc-amino) | Moderate | High | General organic synthesis |

| Fmoc (Fmoc-amino) | Low | High | Solid-phase peptide synthesis |

Agrochemical Applications

Research has indicated that similar compounds can act as agrochemical agents, providing pest resistance or enhancing plant growth. The structural characteristics of (S)-tert-butyl carbamate may allow it to interact with biological systems in plants, leading to potential applications in agriculture.

Case Study: Plant Growth Promotion

Studies have shown that certain carbamate derivatives can stimulate plant growth by enhancing nutrient uptake or acting as growth regulators. Further research into (S)-tert-butyl derivatives could reveal similar benefits.

Synthesis of Novel Compounds

The compound is also utilized in the synthesis of novel organic compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its role as a building block allows chemists to explore new chemical entities with diverse biological activities.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548497 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-19-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.